3-(Ethylthio)-N-methylpropan-1-amine
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Overview
Description
3-(Ethylthio)-N-methylpropan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-N-methylpropan-1-amine typically involves the alkylation of N-methylpropan-1-amine with an ethylthio group. One common method is the reaction of N-methylpropan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding N-methylpropan-1-amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-methylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in binding interactions with enzymes or receptors, influencing their activity. The compound may also affect cellular pathways by modulating the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-N-methylpropan-1-amine: Similar structure but with a methylthio group instead of an ethylthio group.
3-(Ethylthio)-N-ethylpropan-1-amine: Similar structure but with an ethyl group on the amine nitrogen.
3-(Ethylthio)-N-methylbutan-1-amine: Similar structure but with an additional carbon in the backbone.
Uniqueness
3-(Ethylthio)-N-methylpropan-1-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H15NS |
---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NS/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
InChI Key |
ULTXMFKZGQCOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCNC |
Origin of Product |
United States |
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